molecular formula C25H23N3O3S2 B2613667 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114660-08-0

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2613667
CAS No.: 1114660-08-0
M. Wt: 477.6
InChI Key: RFFSIUIKKTZZFX-UHFFFAOYSA-N
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Description

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridine moiety

Scientific Research Applications

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide and pyridine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Lacks the pyridine moiety.

    4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide: Lacks the sulfonamide group.

    3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide: Lacks both the phenyl and pyridine groups.

Uniqueness

The uniqueness of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the pyridine moiety may improve its binding affinity to certain receptors .

Properties

IUPAC Name

3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-18-9-8-13-21(15-18)28(2)33(30,31)24-22(19-10-4-3-5-11-19)17-32-23(24)25(29)27-16-20-12-6-7-14-26-20/h3-15,17H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFSIUIKKTZZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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